molecular formula C18H16N4O2S2 B383743 2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione

2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B383743
M. Wt: 384.5g/mol
InChI Key: MKBYFSJTVAOBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a triazole ring, and an isoindole dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Thienyl Group: The thienyl group is introduced via a substitution reaction, often using a thienyl halide and a suitable nucleophile.

    Formation of the Isoindole Dione Structure: The isoindole dione structure is synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine or hydrazine derivative.

    Final Coupling Reaction: The final step involves coupling the triazole-thienyl intermediate with the isoindole dione structure using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the isoindole dione structure, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic media).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities and biological activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain a triazole ring, are known for their antifungal properties.

    Isoindole Derivatives: Compounds such as phthalimide and thalidomide, which contain an isoindole structure, are known for their diverse biological activities.

Uniqueness

2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5g/mol

IUPAC Name

2-[3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16N4O2S2/c1-21-15(14-8-4-10-25-14)19-20-18(21)26-11-5-9-22-16(23)12-6-2-3-7-13(12)17(22)24/h2-4,6-8,10H,5,9,11H2,1H3

InChI Key

MKBYFSJTVAOBIF-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4

Canonical SMILES

CN1C(=NN=C1SCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4

Origin of Product

United States

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